Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a similar compound, is used in the synthesis of (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which have potential applications in medicinal chemistry (Žugelj et al., 2009).
- Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives are synthesized through reactions involving similar thiazole compounds, indicating their importance in the development of new chemical entities (Mohamed, 2021).
Potential Pharmaceutical Applications
- Novel structures derived from related thiazole compounds have shown potent and selective activities against Helicobacter pylori, suggesting potential pharmaceutical applications for similar structures (Carcanague et al., 2002).
- Thiazole compounds have demonstrated strong antiprotozoal activity, hinting at the potential of similar compounds in the treatment of protozoal infections (Pérez‐Villanueva et al., 2013).
Advanced Chemical Interactions and Reactions
- The synthesis and rearrangement of benzylsulfanyl-substituted 2-aza-1,3,5-triene into 5-phenyl-4,5-dihydro-1,3-thiazole highlight complex chemical interactions relevant to compounds with similar structures (Nedolya et al., 2013).
- The preparation of [1,2,3]Triazolo[1,5-a]quinoline through reactions involving methyl 2-azido-5-bromobenzoate with similar thiazole structures demonstrates the versatility of these compounds in synthesizing diverse molecular frameworks (Pokhodylo & Obushak, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
This interaction is likely to involve the methoxyimino and thiazolyl groups in the compound, which are common functional groups in bioactive molecules .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its melting point (66-68℃), boiling point (282℃), and solubility in dichloromethane, chloroform, and ethyl acetate , suggest that it may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that the compound has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions.
Cellular Effects
It is known that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate vary with different dosages in animal models. It is known that thiazole derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that thiazole derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles .
Properties
IUPAC Name |
methyl 2-[(2Z)-2-methoxyimino-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-19(28-20(22-14)15-9-5-4-6-10-15)17(23-26-3)13-27-18-12-8-7-11-16(18)21(24)25-2/h4-12H,13H2,1-3H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGVTZCOOIQSA-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CSC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N\OC)/CSC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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